![molecular formula C22H13ClN2 B12338439 2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline](/img/structure/B12338439.png)
2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline is a heterocyclic compound with the molecular formula C22H13ClN2 and a molecular weight of 340.8 g/mol It is a derivative of dibenzoquinoxaline, characterized by the presence of a 3-chlorophenyl group attached to the quinoxaline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline typically involves the condensation of ortho-diamines with 1,2-diketones . One common method is the reaction of 3-chlorobenzaldehyde with o-phenylenediamine under acidic conditions to form the quinoxaline ring . The reaction conditions often include the use of catalysts such as Brønsted acids (e.g., acetic acid, formic acid, or hydrochloric acid) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .
化学反応の分析
Types of Reactions
2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to more saturated derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups depending on the reagents and conditions used .
科学的研究の応用
2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline has several scientific research applications:
作用機序
The mechanism of action of 2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices . In biological systems, it may interact with enzymes and receptors, leading to various pharmacological effects .
類似化合物との比較
Similar Compounds
Dibenzo[f,h]furazano[3,4-b]quinoxaline: This compound has a similar quinoxaline core but with a furazano group, leading to different electronic properties.
2-Phenylfuro[2,3-b]quinoxaline: Another similar compound with a furo group, which affects its photophysical properties.
Uniqueness
Its structural features make it a versatile compound for the synthesis of novel heterocyclic derivatives and the development of advanced materials .
特性
分子式 |
C22H13ClN2 |
|---|---|
分子量 |
340.8 g/mol |
IUPAC名 |
3-(3-chlorophenyl)phenanthro[9,10-b]pyrazine |
InChI |
InChI=1S/C22H13ClN2/c23-15-7-5-6-14(12-15)20-13-24-21-18-10-3-1-8-16(18)17-9-2-4-11-19(17)22(21)25-20/h1-13H |
InChIキー |
LKZOBWXHAKRJKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=CN=C24)C5=CC(=CC=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


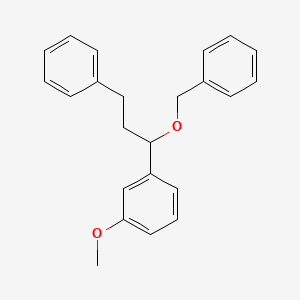
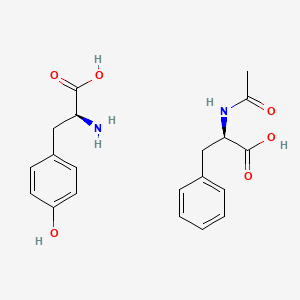
![8bH-Cyclopenta[b]benzofuran-1,8b-diol, 3a-(1,3-benzodioxol-5-yl)-1,2,3,3a-tetrahydro-6,8-dimethoxy-3-phenyl-, (1R,3S,3aR,8bS)-](/img/structure/B12338362.png)
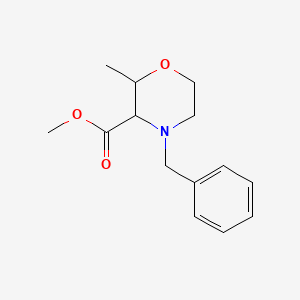
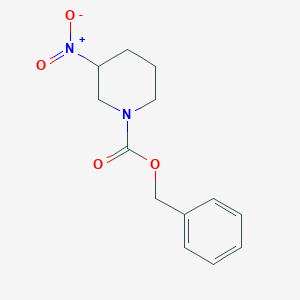
![4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12338389.png)

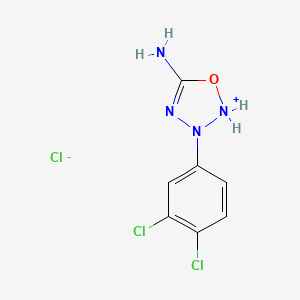
![7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12338416.png)
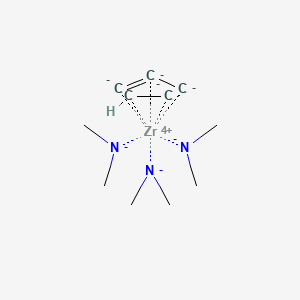
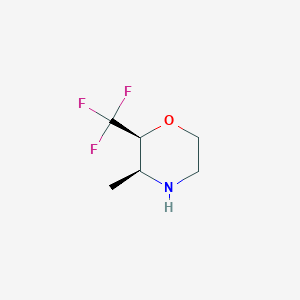
![2-Phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12338433.png)
![(E)-but-2-enedioic acid;4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione](/img/structure/B12338446.png)
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12338448.png)
